

# Application Notes and Protocols: Patient Selection for FAP-Targeted Radioligand Therapy

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## Compound of Interest

Compound Name: FAPI-2

Cat. No.: B3349772

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## Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an exceptional target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics.[3][4][5] Small molecule FAP inhibitors (FAPI), such as those in the **FAPI-2** series and related compounds (e.g., FAPI-04, FAPI-46), can be labeled with diagnostic radionuclides like Gallium-68 ( $^{68}\text{Ga}$ ) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides like Lutetium-177 ( $^{177}\text{Lu}$ ) for radioligand therapy (RLT).

These application notes provide a comprehensive overview of the criteria for selecting patients for FAPI-targeted therapy, present key quantitative data, and detail essential experimental protocols for assessing patient eligibility.

## Patient Selection Criteria for FAPI Radioligand Therapy

The selection of patients for FAPI-RLT is a critical step to maximize therapeutic benefit and minimize risks. The primary criterion is the confirmation of FAP expression in tumor lesions,

typically assessed by  $^{68}\text{Ga}$ -FAPI PET/CT. Below are generalized inclusion and exclusion criteria based on ongoing clinical studies.

## Inclusion Criteria

- **Histologically Confirmed Malignancy:** Patients must have a confirmed diagnosis of a solid tumor. In cases where a biopsy is not feasible, strong oncological evidence from CT or MRI scans is required.
- **Evidence of FAP Expression:** Positive uptake on a baseline  $^{68}\text{Ga}$ -FAPI PET/CT scan is mandatory. A positive lesion is defined as having a radioligand concentration significantly higher than the surrounding background tissue.
- **Metastatic or Advanced Disease:** Patients typically have late-stage or metastatic cancer that is progressing on approved therapies.
- **Age:** Patients must generally be 18 years of age or older.
- **Performance Status:** Adequate performance status, commonly an Eastern Cooperative Oncology Group (ECOG) score of 2 or less, indicating the patient is ambulatory and capable of self-care.
- **Inconclusive Standard Imaging:** Patients for whom standard imaging, such as  $^{18}\text{F}$ -FDG PET/CT, is inconclusive or shows low avidity may be considered.

## Exclusion Criteria

- **Pregnancy or Breastfeeding:** Female patients who are pregnant or breastfeeding are excluded.
- **Severe Comorbidities:** Patients with severe, uncontrolled medical conditions such as severe liver or kidney disease (e.g., serum creatinine > 3.0 mg/dl) may be excluded.
- **Contraindications to PET/CT:** Inability to tolerate a PET/CT scan (e.g., severe claustrophobia).
- **Concurrent Malignancies:** The presence of a second primary tumor may be an exclusion criterion in some studies.

- Pediatric Patients: Studies often exclude pediatric patients who would require sedation.

## Quantitative Data for Patient Stratification

Quantitative analysis of FAPI-PET scans is crucial for patient selection. The maximum Standardized Uptake Value (SUVmax) is a key metric.

### Table 1: Comparison of $^{68}\text{Ga}$ -FAPI and $^{18}\text{F}$ -FDG PET/CT in Various Cancers

Cancer Type	<sup>68</sup> Ga-FAPI SUVmax (Mean ± SD)	<sup>18</sup> F-FDG SUVmax (Mean ± SD)	Key Findings
Lung Neoplasms	6.9 ± 5.3	5.3 ± 5.4	FAPI-PET showed a higher detection rate for primary lesions (91.4% vs. 77.1%) and higher tumor uptake.
Breast Cancer	10.1 (Median)	6.8 (Median)	FAPI-PET demonstrated superior sensitivity for detecting primary lesions and metastases.
Pancreatic Cancer	9.6 (Median)	6.2 (Median)	FAPI-PET showed significantly higher tracer uptake.
Head and Neck Cancer	11.7 (Median)	8.8 (Median)	FAPI-PET can be superior in detecting local and regional disease.
Sarcoma	14.2 (Median)	5.7 (Median)	<sup>68</sup> Ga-FAPI demonstrated some of the highest uptake in sarcoma.
Esophageal Cancer	11.2 ± 6.0	9.0 ± 5.0	FAPI-PET may be crucial for radiotherapy planning due to higher tumor-to-background ratios.

**Table 2: Correlation of  $^{68}\text{Ga}$ -FAP-46 PET with FAP Immunohistochemistry (IHC)**

Tissue Type	Mean $^{68}\text{Ga}$ -FAP-46 SUVmax ( $\pm$ SD)	Mean FAP IHC Score ( $\pm$ SD)	Correlation (r-value)
Cancer Tissue	7.4 $\pm$ 4.6	2.38 $\pm$ 0.65	0.85 (p < 0.001)
Normal Tissue	1.6 $\pm$ 1.2	0.54 $\pm$ 0.66	N/A

Data from a prospective study demonstrating that  $^{68}\text{Ga}$ -FAP-46 PET biodistribution strongly correlates with FAP expression in tissue samples.

## Experimental Protocols

Accurate and reproducible methods for assessing FAP expression are essential for patient selection.

### Protocol: $^{68}\text{Ga}$ -FAP-46 PET/CT Imaging

Objective: To non-invasively quantify FAP expression in tumor lesions for patient selection and response assessment.

Materials:

- $^{68}\text{Ga}$ -labeled FAPI radiotracer (e.g.,  $^{68}\text{Ga}$ -FAP-2,  $^{68}\text{Ga}$ -FAP-46).
- PET/CT scanner.
- Intravenous injection supplies.

Procedure:

- Patient Preparation: No special preparation, such as fasting, is required.
- Radiotracer Administration: Intravenously inject the  $^{68}\text{Ga}$ -FAP tracer at a dose of approximately 1.5-2 MBq/kg body weight.
- Uptake Time: The optimal uptake time can vary. While scans can be acquired as early as 10-20 minutes post-injection, an uptake time of 30 to 60 minutes is commonly used to allow for sufficient tracer accumulation and background clearance, providing a good compromise for clinical feasibility. For some tracers like  $^{18}\text{F}$ AlF-FAP-74, a 60-minute uptake time is recommended.
- Image Acquisition: Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
- Image Analysis:
  - Reconstruct PET data using standard algorithms.
  - Analyze images qualitatively (visual assessment of uptake) and quantitatively.
  - Draw regions of interest (ROIs) around avid lesions to calculate SUVmax, SUVmean, and tumor-to-background ratios (TBR).
  - A positive finding is typically defined by focal uptake greater than the surrounding background, which is not attributable to physiological expression.

## Protocol: FAP Immunohistochemistry (IHC)

Objective: To validate FAP expression in tumor tissue, often for correlating with PET imaging data in a research or validation setting.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5  $\mu\text{m}$ ).
- Primary antibody against FAP.
- Secondary antibody and detection system (e.g., HRP-DAB).

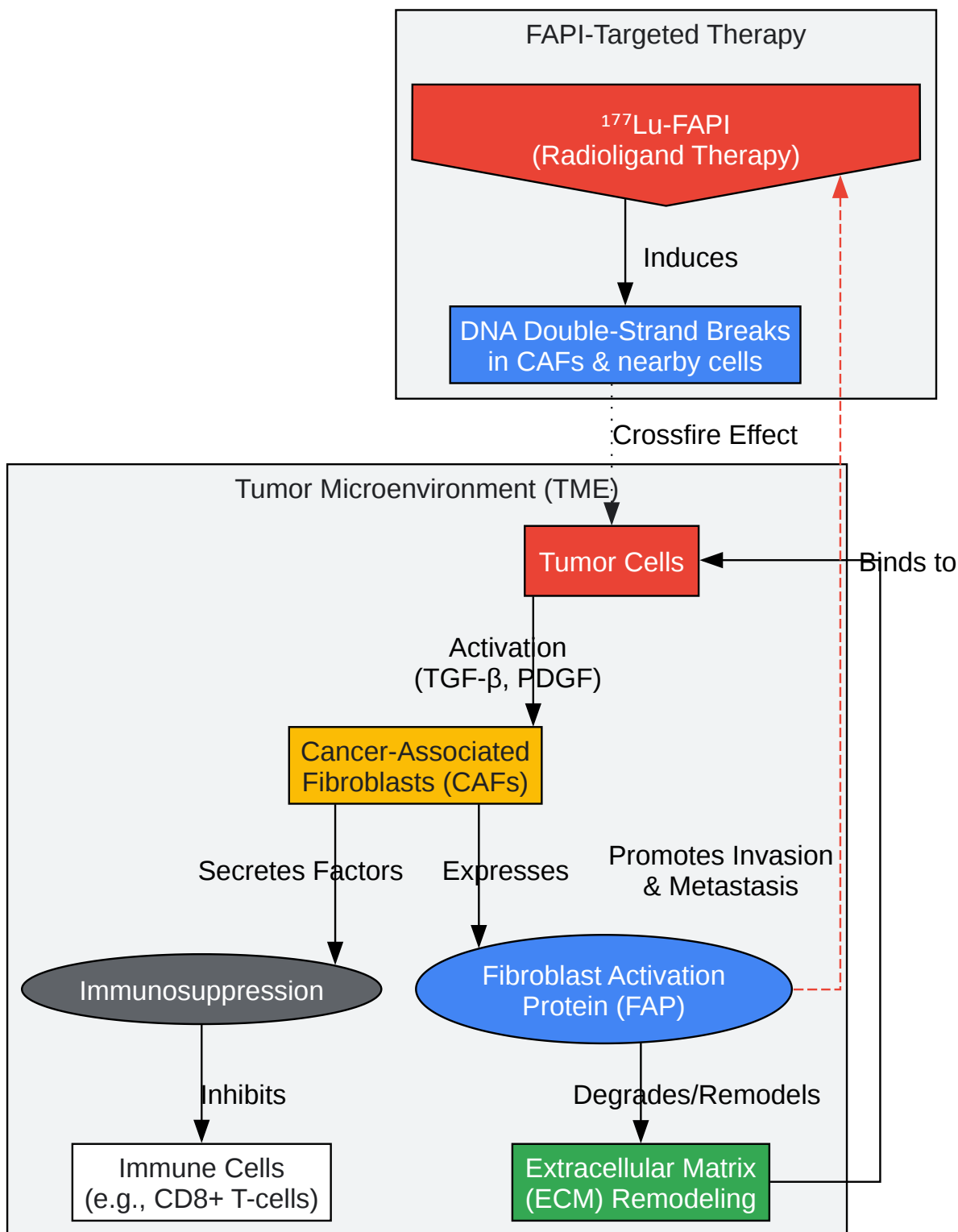
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Microscope.

#### Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval to unmask the antigen. The specific time and temperature should be optimized for the antibody in use.
- **Blocking:** Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites using a protein block (e.g., normal goat serum).
- **Primary Antibody Incubation:** Incubate sections with the primary anti-FAP antibody at a predetermined optimal concentration and duration (e.g., overnight at 4°C).
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- **Counterstaining:** Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
- **Dehydration and Mounting:** Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
- **Scoring:** Analyze the slides under a microscope. FAP expression in CAFs is typically evaluated using a semi-quantitative scoring system based on the intensity of the staining (e.g., 0=negative, 1=weak, 2=strong).

## Visualized Pathways and Workflows

### Mechanism of FAP in the Tumor Microenvironment

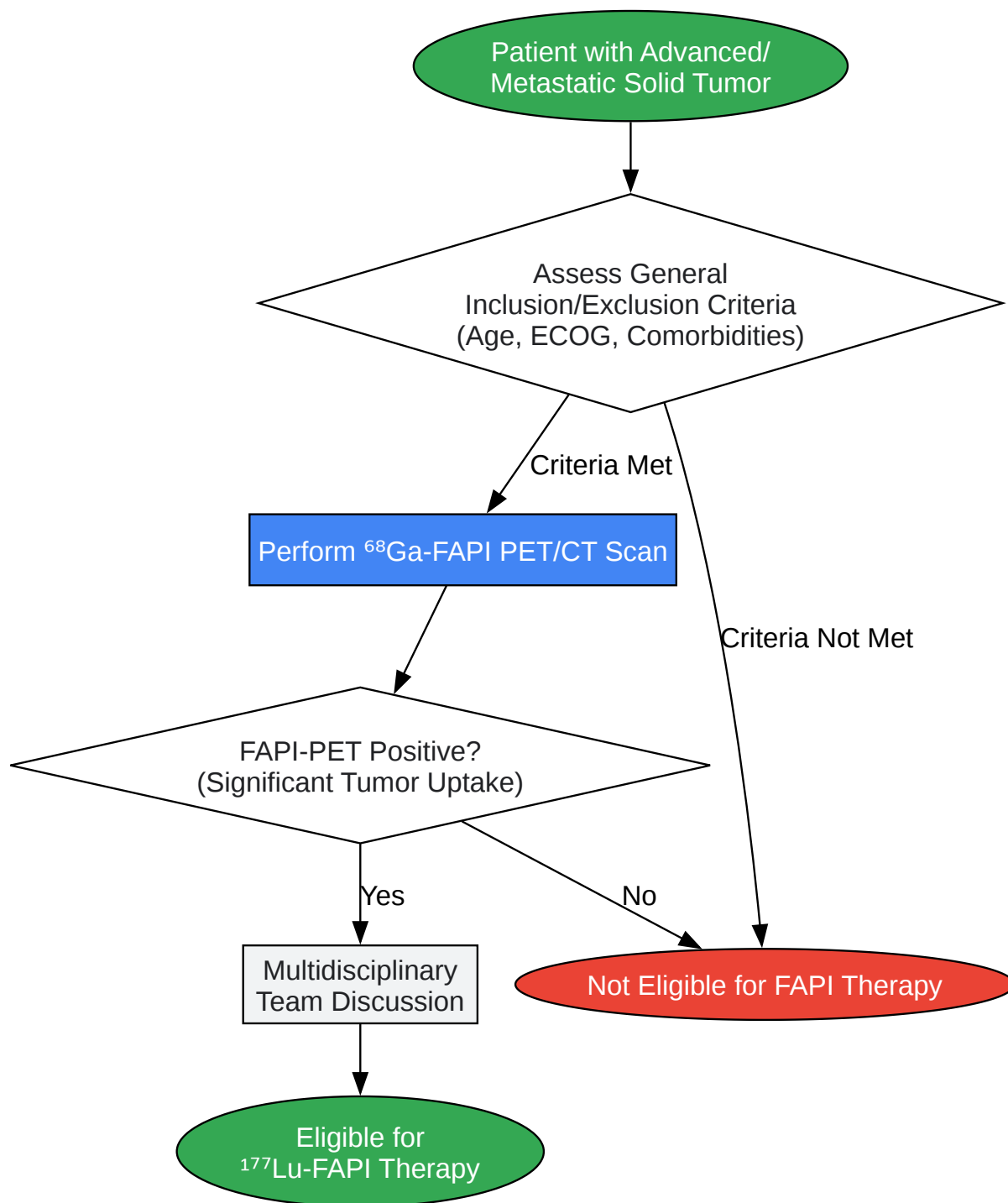


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Caption: Role of FAP in the TME and the mechanism of FAPI-targeted radioligand therapy.



## Patient Selection Workflow for FAPI Therapy



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Caption: Logical workflow for selecting patients for FAPI-targeted radioligand therapy.

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